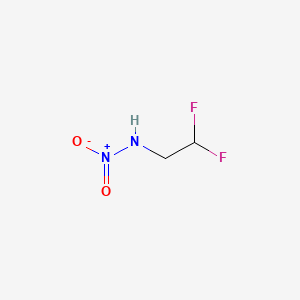
N-(2,2-difluoroethyl)nitramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2-difluoroethyl)nitramide is a chemical compound with the molecular formula C2H4F2N2O2 It is characterized by the presence of a difluoroethyl group attached to a nitramide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-difluoroethyl)nitramide typically involves the electrophilic 2,2-difluoroethylation of nucleophiles such as thiols, amines, and alcohols. One common method utilizes a hypervalent iodine reagent, specifically (2,2-difluoroethyl)(aryl)iodonium triflate, to achieve the desired transformation . The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as potassium carbonate, to facilitate the reaction. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure optimal yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,2-difluoroethyl)nitramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitramide group to an amine group.
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the difluoroethyl group under basic conditions.
Major Products Formed
Oxidation: Formation of nitro compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted difluoroethyl derivatives.
Aplicaciones Científicas De Investigación
N-(2,2-difluoroethyl)nitramide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design, where the difluoroethyl group can mimic other functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of materials with unique properties, such as increased stability and lipophilicity.
Mecanismo De Acción
The mechanism of action of N-(2,2-difluoroethyl)nitramide involves its interaction with molecular targets through the difluoroethyl group. This group can act as a lipophilic hydrogen bond donor, enhancing the compound’s affinity for specific targets. The presence of electronegative fluorine atoms increases the acidity of the α-proton, tuning the compound’s specificity and affinity for its targets . Additionally, the C-F bonds impart metabolic stability, making the compound a stable bioisostere for various pharmacophores.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2,2-difluoroethyl)cyclobutanamine
- N-(2,2-difluoroethyl)cyclopropanamine
- N-(2,2-difluoroethyl)-8-ethoxy-4-methyl-1,4-dihydroquinazolin-2-amine
- N-(2,2-difluoroethyl)dodecan-1-amine
Uniqueness
N-(2,2-difluoroethyl)nitramide is unique due to its specific combination of a difluoroethyl group and a nitramide moiety. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which are not commonly found in other similar compounds. The presence of the difluoroethyl group also allows for unique interactions with molecular targets, making it a valuable compound in medicinal chemistry and materials science .
Propiedades
Número CAS |
462-61-3 |
|---|---|
Fórmula molecular |
C2H4F2N2O2 |
Peso molecular |
126.06 g/mol |
Nombre IUPAC |
N-(2,2-difluoroethyl)nitramide |
InChI |
InChI=1S/C2H4F2N2O2/c3-2(4)1-5-6(7)8/h2,5H,1H2 |
Clave InChI |
KUBJTDVSPIBFNL-UHFFFAOYSA-N |
SMILES canónico |
C(C(F)F)N[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















